![molecular formula C9H9BO2 B1624549 1H-Indene-2-boronic acid CAS No. 312968-21-1](/img/structure/B1624549.png)
1H-Indene-2-boronic acid
Overview
Description
1H-Indene-2-boronic acid, with the empirical formula C9H9BO2, is a boronic acid derivative . It has a molecular weight of 159.98 .
Synthesis Analysis
The primary method for the synthesis of boronic acids like 1H-Indene-2-boronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester .Molecular Structure Analysis
The molecular structure of 1H-Indene-2-boronic acid is represented by the formula C9H9BO2 . The exact mass is 160.07000 .Chemical Reactions Analysis
Boronic acids, including 1H-Indene-2-boronic acid, have been widely used in a range of organic reactions . They are important in Suzuki-Miyaura coupling , aromatic functionalization , and protection of diols , among others.Physical And Chemical Properties Analysis
1H-Indene-2-boronic acid is a solid with a melting point range of 57-77°C . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Vibrational Spectra Analysis
1H-Indene-2-boronic acid has been studied for its molecular structure and stable conformers through experimental and theoretical methods like FT-IR and FT-Raman spectroscopy. These studies provide insights into its vibrational wavenumbers and potential energy distribution, contributing to a deeper understanding of its molecular characteristics (Alver & Kaya, 2014).
Synthetic Applications in Organic Chemistry
The compound plays a significant role in the synthesis of aryl-substituted indenes and related structures, which are important for the development of ansa-metallocenes, used in highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).
Biomedical Applications
1H-Indene-2-boronic acid derivatives have shown promise in biomedical applications, including HIV, obesity, diabetes, and cancer treatment. Their unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Molecular Nanostructures and Polymeric Materials
Boronic acids, including 1H-Indene-2-boronic acid, are versatile for constructing complex molecular architectures such as macrocycles, cages, dendritic structures, and rotaxanes, as well as polymers. These developments are significant in fields like materials science and nanotechnology (Severin, 2009).
Catalysis and Chemical Synthesis
This compound has been used in boronic acid catalysis, a key area of research in organic chemistry, facilitating reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Nanoparticle Drug Delivery Systems
The compound has shown potential in the design of polymeric carriers for drug delivery. This application is particularly relevant for boronic acid-containing drugs, where stable encapsulation and controlled release can improve pharmacokinetics and therapeutic efficacy (Kim, Suzuki, & Nagasaki, 2020).
Sensor Development
Boronic acids, including 1H-Indene-2-boronic acid, are used in developing selective fluorescent chemosensors for detecting biologically active substances, important in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1H-inden-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5,11-12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMIZCKXRRAXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449133 | |
Record name | 1H-INDENE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-2-boronic acid | |
CAS RN |
312968-21-1 | |
Record name | 1H-INDENE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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